molecular formula C22H21NO4 B13525214 N-Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid

N-Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid

Cat. No.: B13525214
M. Wt: 363.4 g/mol
InChI Key: KPXOUSGUBMRJCN-UHFFFAOYSA-N
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Description

N-Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid is a synthetic organic compound that has gained attention in the field of medicinal chemistry and peptide synthesis. The compound is characterized by its unique spirocyclic structure, which imparts distinct chemical properties and potential biological activities. The presence of the Fmoc (fluorenylmethyloxycarbonyl) protecting group makes it particularly useful in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-4-azaspiro[24]heptane-5-carboxylic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases and organic solvents to facilitate the cyclization and protection steps .

Industrial Production Methods

Industrial production of N-Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to achieve high yields and purity. The use of automated peptide synthesizers can also streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

N-Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially modulating the activity of these targets. The Fmoc group can be removed under specific conditions, revealing the active site of the compound and enabling further chemical modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid stands out due to its specific substitution pattern and the presence of the Fmoc protecting group. This combination imparts unique chemical properties, making it a versatile tool in synthetic chemistry and a potential candidate for drug development .

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid

InChI

InChI=1S/C22H21NO4/c24-20(25)19-9-10-22(11-12-22)23(19)21(26)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25)

InChI Key

KPXOUSGUBMRJCN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)N(C1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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